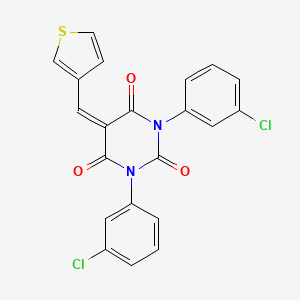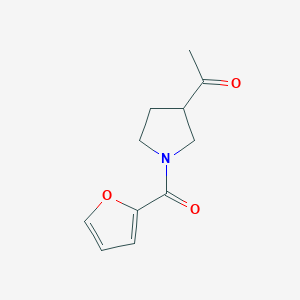
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone” is a versatile chemical compound used in scientific research. It possesses intriguing properties and finds applications in various fields such as organic synthesis, medicinal chemistry, and material science. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C10H11NO3, and its molecular weight is 193.20 .Scientific Research Applications
Oxidative Annulation and Functionalized Heterocycles
Researchers have explored photoinduced direct oxidative annulation processes involving furan derivatives to access highly functionalized polyheterocyclic structures. These methods enable the synthesis of complex molecules without the need for transition metals and oxidants, showcasing the compound's role in facilitating innovative routes to elaborate heterocyclic frameworks (Zhang et al., 2017).
Hydrogen-Bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including pyrrolidinyl ethanones, provides insights into the molecular structures that influence the formation of centrosymmetric dimers and chain assemblies. These structural analyses contribute to a deeper understanding of molecular interactions and their implications for material science and pharmaceutical development (Balderson et al., 2007).
Synthetic Approaches to Substituted Furans and Pyrroles
The development of new methods for synthesizing substituted furans and pyrroles from furan derivatives underscores the versatility of these compounds in organic synthesis. These approaches are pivotal for creating synthons that are foundational in the construction of natural products, pharmaceutical agents, and materials (Kelly et al., 2008).
Novel Heterocyclic Structures via Isocyanide Reactions
The reaction of furan and pyrrole derivatives with isocyanides illustrates the compound's utility in generating novel heterocyclic structures. This research highlights the potential for creating diverse molecular architectures, contributing to the expansion of the toolkit available for heterocyclic chemistry (Winkler & Asselin, 2006).
Metal-Catalyzed Functionalization and Fused Heterocycles
Investigations into metal-catalyzed 1,2-shifts in allenyl systems have revealed pathways to densely functionalized heterocycles, including furans and pyrroles. These studies demonstrate the strategic use of the compound in facilitating regioselective transformations, enabling the assembly of complex heterocyclic structures valuable in synthetic chemistry (Dudnik et al., 2008).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The exact mode of action of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is currently unknown due to the lack of specific studies on this compound. Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence these properties . Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of Action
Given the biological activity of other pyrrolidine derivatives, it’s plausible that this compound could have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIKJPAMMRKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)


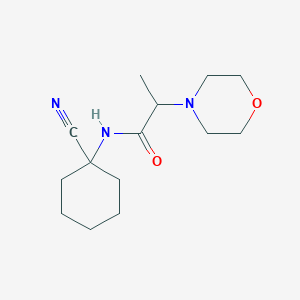
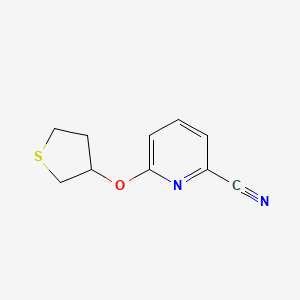

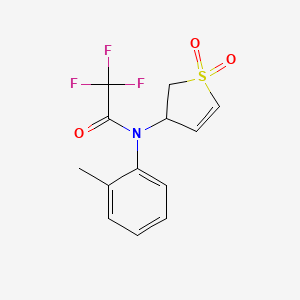
![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
